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Abstract
Anthralin (dithranol), a topical therapy for psoriasis for over a century, remains a valuable

treatment option due to its efficacy, particularly in recalcitrant plaque psoriasis.[1] Its

therapeutic effects stem from a multifaceted mechanism of action that is not yet fully elucidated

but is known to involve the modulation of several key cellular and molecular pathways

implicated in the pathogenesis of psoriasis. This technical guide provides an in-depth

exploration of the core mechanisms by which anthralin exerts its anti-psoriatic effects, with a

focus on its antiproliferative and anti-inflammatory properties, its induction of reactive oxygen

species (ROS) and mitochondrial dysfunction, and its impact on critical signaling pathways.

This document is intended to serve as a comprehensive resource for researchers, scientists,

and professionals involved in the development of dermatological therapies.

Introduction to Anthralin
Anthralin, or dithranol, is a synthetic derivative of chrysarobin, a natural compound found in

the araroba tree.[2] It is an established and effective topical treatment for psoriasis, a chronic

inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of

keratinocytes, as well as infiltration of immune cells.[2] While newer biologic agents have

revolutionized psoriasis treatment, anthralin continues to be a relevant therapy, especially for

localized plaque psoriasis.[3] Its clinical utility is, however, often limited by side effects such as
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skin irritation and staining.[4] A thorough understanding of its mechanism of action is crucial for

optimizing its use and for the development of novel therapeutics with improved safety profiles.

Core Mechanisms of Action
Anthralin's therapeutic efficacy in psoriasis is attributed to a combination of antiproliferative,

anti-inflammatory, and pro-apoptotic effects. These are primarily mediated through its ability to

generate reactive oxygen species (ROS) and interfere with mitochondrial function.

Antiproliferative Effects
A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes.[5] Anthralin effectively

counteracts this by inhibiting DNA synthesis and cell division.[2]

Inhibition of DNA Synthesis: Anthralin has been shown to block DNA synthesis in epidermal

cells, thereby slowing down the rapid cell turnover characteristic of psoriatic plaques.[2][6]

Cell Cycle Arrest: Studies have indicated that anthralin can prolong the prophase of mitosis

in keratinocytes, contributing to its antiproliferative action.

Anti-inflammatory Properties
Chronic inflammation is a key driver of psoriasis pathogenesis. Anthralin exhibits anti-

inflammatory effects by modulating the function of various immune cells and the production of

inflammatory mediators.

Inhibition of Cytokine Secretion: Anthralin has been demonstrated to inhibit the secretion of

pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor

Necrosis Factor-alpha (TNF-α) from human monocytes.[7]

Modulation of Immune Cells: The drug has been shown to be more sensitive to mononuclear

leukocytes than keratinocytes, suggesting a direct impact on the immune component of

psoriasis.[1]

Generation of Reactive Oxygen Species (ROS)
A pivotal aspect of anthralin's mechanism is its ability to generate ROS within skin cells.[2]

While high levels of ROS can be damaging, in the context of psoriasis treatment, they are
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believed to contribute to the therapeutic effect.

Induction of Oxidative Stress: The auto-oxidation of anthralin leads to the production of

ROS, which can induce apoptosis (programmed cell death) in hyperproliferating

keratinocytes.[2]

Activation of Stress-Induced Signaling: ROS generation by anthralin is linked to the

activation of stress-activated protein kinase (SAPK/JNK) pathways.[1]

Mitochondrial Dysfunction
Mitochondria are primary targets of anthralin, and the disruption of their function is a key

element of its therapeutic action.[8][9]

Accumulation in Mitochondria: Anthralin rapidly accumulates within keratinocyte

mitochondria.[8]

Dissipation of Mitochondrial Membrane Potential: It causes a disruption of the mitochondrial

membrane potential (ΔΨm), a critical factor for mitochondrial function and cell viability.[8]

Induction of Apoptosis: By disrupting mitochondrial function, anthralin triggers the release of

cytochrome c, leading to the activation of caspases and ultimately, apoptosis of

hyperproliferative keratinocytes.[8] This process is dependent on a functional respiratory

chain.[8]

Impact on Signaling Pathways
Anthralin modulates several key signaling pathways that are dysregulated in psoriasis.

JNK Pathway
Anthralin is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key

regulator of cellular stress responses, apoptosis, and inflammation.[1] This activation is

mediated, at least in part, by lipid peroxidation induced by the drug.[1] Mononuclear leukocytes

are significantly more sensitive to anthralin-induced JNK activation than keratinocytes.[1]
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Anthralin-induced JNK signaling pathway.

NF-κB Pathway
The transcription factor NF-κB is a central regulator of inflammation and is constitutively active

in psoriatic lesions. Anthralin can activate NF-κB in keratinocytes at concentrations as low as

10 µM.[10] This activation is mediated by ROS, particularly hydrogen peroxide (H2O2).[10]

Anthralin ROS (H2O2) Generation NF-κB Activation Inflammatory Gene
Expression
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ROS-mediated NF-κB activation by anthralin.

EGFR Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is implicated in the

hyperproliferation of keratinocytes in psoriasis. Anthralin has been shown to decrease the

expression of transforming growth factor-alpha (TGF-α), a ligand for EGFR, and reduce the

binding of EGF to its receptor.[11] This leads to a reduction in proliferative signals.

Anthralin

TGF-α Expression EGF Receptor Binding

Keratinocyte Proliferation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1665566?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8666828/
https://pubmed.ncbi.nlm.nih.gov/8666828/
https://www.benchchem.com/product/b1665566?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1314863/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Inhibition of EGFR signaling by anthralin.

Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of anthralin.
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Parameter Cell Type
Anthralin
Concentration

Effect Reference

Keratinocyte

Proliferation

Normal Human

Keratinocytes
10 ng/mL 98% inhibition [11]

Lymphocyte

Proliferation

Human

Lymphocytes
10 µg/mL 50% inhibition [11]

Cytokine

Secretion (IL-6,

IL-8, TNF-α)

Human

Monocytes
0.25-0.6 µg/mL

Half-maximal

inhibitory

concentration

(IC50)

[7]

JNK Activation

Peripheral Blood

Mononuclear

Cells vs. Normal

Keratinocytes

-

40-fold lower

dose required for

activation in

mononuclear

cells

[1]

Lipid

Peroxidation

Peripheral Blood

Mononuclear

Cells vs. Normal

Keratinocytes

-

10-fold lower

concentration for

half-maximal

levels in

mononuclear

cells

[1]

NF-κB Activation
Murine

Keratinocytes
10 µM

Activation

observed
[10]

DNA Synthesis
Hairless Mice

Epidermis
0.1% - 0.4%

Significant

suppression
[6]

DNA Synthesis
Hairless Mice

Epidermis
0.01% - 0.05% No inhibition [6]

Thioredoxin

Reductase (TR)

Activity

Psoriatic

Keratinocyte Cell

Cultures

2 x 10⁻⁵ M

42% inhibition of

cell surface TR

activity

Thioredoxin

Reductase (TR)

Normal

Keratinocyte Cell

2 x 10⁻⁵ M 24% inhibition of

cell surface TR
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Activity Cultures activity

Thioredoxin

Reductase (TR)

Activity

Guinea Pig Skin

(in vivo)

0.25% - 1.0%

(24h)
70% inhibition

Thioredoxin

Reductase (TR)

Activity

Guinea Pig Skin

(in vivo, short

contact)

1% (120 min) 70% inhibition

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.

Keratinocyte Proliferation Assay
Objective: To determine the effect of anthralin on the proliferation of keratinocytes.

Methodology:

Cell Culture: Human keratinocytes are cultured in appropriate media (e.g., Keratinocyte

Growth Medium) and seeded in multi-well plates.

Treatment: Cells are treated with various concentrations of anthralin or a vehicle control for

a specified period (e.g., 24, 48, or 72 hours).

Assessment of Proliferation:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an

indicator of cell viability and proliferation. The MTT reagent is added to the wells, and the

resulting formazan product is solubilized and measured spectrophotometrically.[12]

BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the

incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized

DNA.[12]

Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. Immunostaining

for Ki-67 allows for the visualization and quantification of proliferating cells.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665566?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

